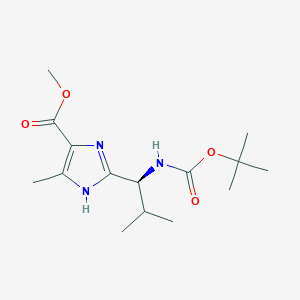

methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds. This has been developed using flow microreactor systems, which are more efficient, versatile, and sustainable compared to traditional batch processes .Molecular Structure Analysis

The molecular structure of this compound is complex, with the tert-butoxycarbonyl (Boc) group playing a significant role. The Boc group is a carbamate, which means it contains a carbonyl (C=O) and an amine (NH) group. It is often used as a protecting group for amines in organic synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the tert-butoxycarbonyl (Boc) group. The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . The Boc group can also be removed (deprotected) under acidic conditions .Applications De Recherche Scientifique

Applications in Medicinal Chemistry

HIV-1 Protease Inhibition : A related compound, which is a tripeptide analogue inhibitor of HIV-1 protease, showcases the potential of imidazole-derived peptide bond replacements in antiviral therapy. The compound effectively inhibits HIV-1 acute infectivity and demonstrates improved pharmacokinetic and oral bioavailability properties, suggesting a promising avenue for the development of orally bioavailable antiviral agents (Abdel-Meguid et al., 1994).

Radioactive Tracer Development : Research involving mixed ligand fac-tricarbonyl complexes, including imidazole and related structures, has been conducted to develop new radioactive tracers for diagnostic imaging. This work highlights the compound's relevance in creating bioactive molecule labels, influencing the physico-chemical properties of conjugates, and expanding the toolkit for nuclear medicine (Mundwiler et al., 2004).

Applications in Organic Synthesis and Catalysis

Synthesis of Non-proteinogenic Amino-Acid Methyl Esters : The utility of related chiral glycine derivatives for synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters has been demonstrated. This area of research showcases the compound's applicability in synthesizing complex amino acid derivatives for pharmaceutical development and chemical synthesis (CHIMIA, 1997).

Group Transfer Polymerization : N-Heterocyclic carbenes, including imidazole derivatives, have been employed as organocatalysts for the polymerization of methacrylic and acrylic monomers. This application reveals the compound's potential in materials science, particularly in the synthesis of polymers with specific molar masses and properties (Raynaud et al., 2009).

Propriétés

IUPAC Name |

methyl 5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-8(2)10(18-14(20)22-15(4,5)6)12-16-9(3)11(17-12)13(19)21-7/h8,10H,1-7H3,(H,16,17)(H,18,20)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCHVVUDLJUQQQ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2922181.png)

![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)

![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2922192.png)

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)

![1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2922199.png)